molecular formula C6H5N3OS B13687153 5-Isothiocyanato-2-methoxypyrimidine

5-Isothiocyanato-2-methoxypyrimidine

Cat. No.: B13687153
M. Wt: 167.19 g/mol
InChI Key: WPUABHFZFIAKEI-UHFFFAOYSA-N
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Description

5-Isothiocyanato-2-methoxypyrimidine is a chemical compound that belongs to the class of isothiocyanates. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a methoxypyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Isothiocyanato-2-methoxypyrimidine can be synthesized through several methods. One common method involves the reaction of 2-methoxypyrimidine with thiophosgene or its derivatives . The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to facilitate the formation of the isothiocyanate group.

Another method involves the use of carbon disulfide and a suitable amine to form the isothiocyanate group . This reaction is often catalyzed by di-tert-butyl dicarbonate and DMAP or DABCO as catalysts. The reaction conditions usually involve moderate heating and the use of organic solvents such as dimethylbenzene .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the potential toxicity of some reagents used in the synthesis .

Mechanism of Action

The mechanism of action of 5-Isothiocyanato-2-methoxypyrimidine involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity underlies its biological activities, including the inhibition of enzymes and modulation of signaling pathways. For example, it can upregulate the expression of antioxidant genes through the activation of the Nrf2 pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isothiocyanato-2-methoxypyrimidine is unique due to its specific structure, which combines the isothiocyanate group with a methoxypyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H5N3OS

Molecular Weight

167.19 g/mol

IUPAC Name

5-isothiocyanato-2-methoxypyrimidine

InChI

InChI=1S/C6H5N3OS/c1-10-6-7-2-5(3-8-6)9-4-11/h2-3H,1H3

InChI Key

WPUABHFZFIAKEI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=N1)N=C=S

Origin of Product

United States

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